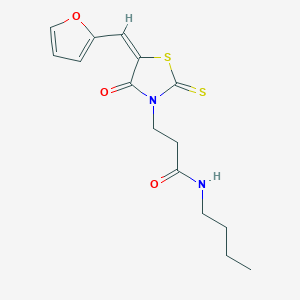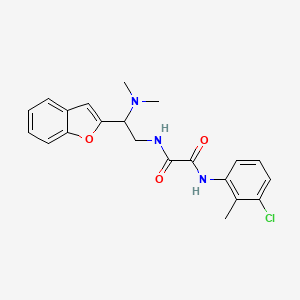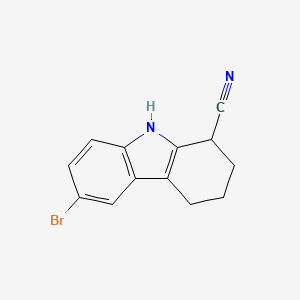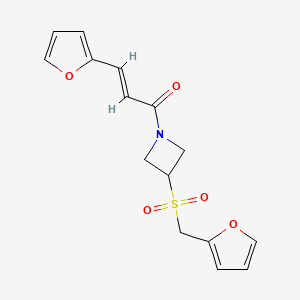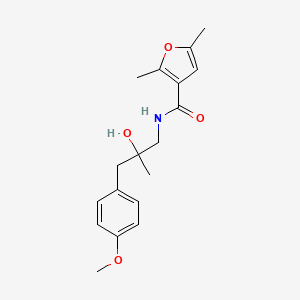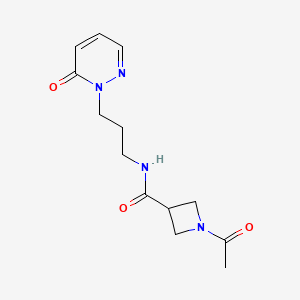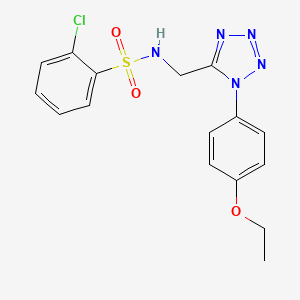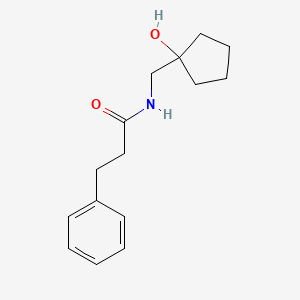
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide, also known as HCPMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound belongs to the class of cyclopentyl fatty acid amides and has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties.
Wirkmechanismus
Target of Action
The primary target of N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide, also known as Subasumstat , is the SUMO-activating enzyme . This enzyme plays a crucial role in the post-translational modification process known as sumoylation, which is involved in various cellular processes, including DNA repair, signal transduction, and protein stability .
Mode of Action
Subasumstat interacts with its target by forming an adduct with SUMO , which prevents the protein from transferring from the SUMO-activating enzyme to the SUMO-conjugating enzyme UBC9 . This interaction disrupts many sumoylated protein-mediated pathways in tumor cells, such as DNA repair, metastasis, and proliferation .
Biochemical Pathways
The disruption of sumoylated protein-mediated pathways leads to a decrease in tumor cell proliferation and metastasis . Additionally, Subasumstat is able to increase the production of type 1 interferon , which activates antitumor immune responses in cells and signals for increased tumor cell death .
Result of Action
The result of Subasumstat’s action is a decrease in tumor cell proliferation and metastasis, and an increase in tumor cell death . This is achieved through the disruption of sumoylated protein-mediated pathways and the activation of antitumor immune responses .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is its relatively simple synthesis method, which makes it a promising candidate for large-scale production. The compound has also been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, there are also some limitations to the use of this compound in lab experiments. The exact mechanism of action of the compound is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the compound has not yet been extensively studied in humans, which makes it difficult to assess its safety and efficacy in a clinical setting.
Zukünftige Richtungen
There are several future directions for the study of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide. One potential direction is the optimization of the compound's therapeutic potential by further elucidating its mechanism of action. Another potential direction is the development of novel formulations of this compound for improved delivery and efficacy. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans. Overall, the study of this compound has the potential to lead to the development of novel treatments for various inflammatory and pain-related conditions.
Synthesemethoden
The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide involves the reaction of 1-hydroxycyclopentene with 3-phenylpropanoic acid in the presence of a catalyst. The reaction results in the formation of this compound. The synthesis of this compound is a relatively simple and straightforward process, which makes it a promising candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. This compound has been studied for its potential use in the treatment of arthritis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGETQCILRXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
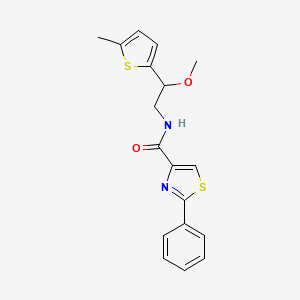
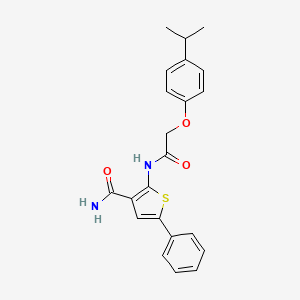
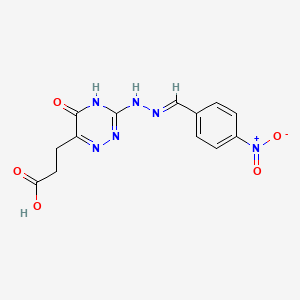

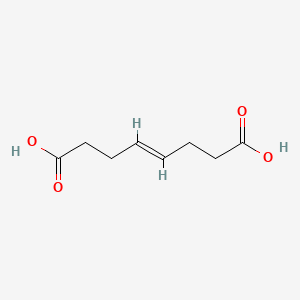
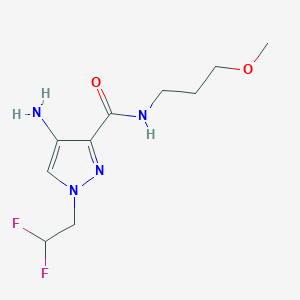
![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)
